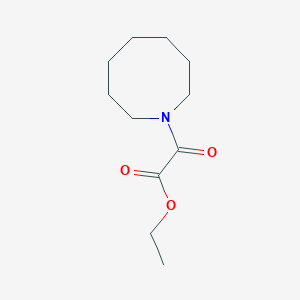

Ethyl azocan-1-yl(oxo)acetate

Overview

Description

Ethyl azocan-1-yl(oxo)acetate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is a derivative of azocane, a saturated heterocyclic compound containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl azocan-1-yl(oxo)acetate typically involves the reaction of azocane with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl azocan-1-yl(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azocan-1-yl(oxo)acetic acid, while reduction may produce ethyl azocan-1-yl(hydroxy)acetate .

Scientific Research Applications

Ethyl azocan-1-yl(oxo)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl azocan-1-yl(oxo)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl azocan-1-yl(oxo)acetate can be compared with other similar compounds such as:

Ethyl oxo(piperidin-1-yl)acetate: Both compounds contain an oxo group and an ethyl ester group, but differ in the heterocyclic ring structure.

Ethyl azocan-1-yl(hydroxy)acetate: This compound is a reduced form of this compound, with a hydroxyl group replacing the oxo group.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

Ethyl azocan-1-yl(oxo)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The compound features an azocane ring structure, which is associated with various pharmacological effects. Its chemical formula is , and it has been studied for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several bacterial strains. For example, it has been shown to exhibit significant inhibitory effects on Staphylococcus aureus and Pseudomonas aeruginosa.

Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. This was observed in time-kill assays where the compound demonstrated a rapid bactericidal effect at higher concentrations .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi, including Candida albicans. Studies have demonstrated that the compound can inhibit biofilm formation, a critical factor in fungal virulence.

Data Table: Antifungal Efficacy

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal mechanism may involve interference with ergosterol biosynthesis, essential for maintaining fungal cell membrane integrity .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

Case Study: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), this compound exhibited a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Further mechanistic studies are required to elucidate the specific pathways involved in its anticancer effects, but initial findings indicate potential involvement of the PI3K/Akt signaling pathway .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl azocan-1-yl(oxo)acetate derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Ethyl (oxo)acetate derivatives are typically synthesized via multicomponent cyclocondensation reactions. For example, a one-pot protocol using diethyl 3-oxopentanedioate, aldehydes, and hydroxylamine hydrochloride in aqueous medium with an azolium salt catalyst (e.g., 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride) achieves good yields under mild conditions (70°C, 5 mol% catalyst). Key optimizations include solvent selection (water for green chemistry compliance) and avoiding chromatographic purification by leveraging clean reaction profiles .

Q. How can the crystal structure of this compound derivatives be resolved, and what intermolecular interactions are critical for stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is standard. For example, in ethyl 2-(2-naphthyl)-1H-indol-3-ylacetate, non-planar conformations and dihedral angles between aromatic rings (e.g., 41.69°) are analyzed. Intermolecular interactions, such as C–H⋯O hydrogen bonds forming R₂²(10) dimers and π–π stacking (centroid distances ~3.7 Å), stabilize the crystal lattice. SHELX software handles anisotropic displacement parameters and twinning corrections .

Q. What analytical techniques are suitable for characterizing ethyl (oxo)acetate derivatives, and how are spectral contradictions resolved?

- Methodological Answer : NMR (¹H/¹³C) and elemental analysis are primary tools. For complex mixtures (e.g., keto-substituted derivatives), GC/MS in selected ion monitoring (SIM) mode with silylation improves sensitivity. Contradictions in spectral data (e.g., overlapping signals) are resolved via countercurrent chromatography (CCC) fractionation using n-hexane/ethyl acetate/methanol/water systems, followed by DMDS derivatization to confirm double bond positions .

Advanced Research Questions

Q. How can computational methods complement experimental data in predicting the reactivity of this compound intermediates?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and regioselectivity in cyclocondensation reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on intermediates, while Mulliken charges predict interactions with azolium catalysts. Experimental validation involves kinetic studies (e.g., pseudo-first-order fits for OAT reactions) to compare theoretical vs. observed rate constants .

Q. What strategies address data discrepancies in crystallographic refinement for ethyl (oxo)acetate derivatives with flexible substituents?

- Methodological Answer : Flexible groups (e.g., ethyl chains) introduce disorder, resolved using SHELXL's PART instructions. For example, partial occupancy refinement and TLS (Translation-Libration-Screw) models mitigate anisotropy. High-resolution data (<1.0 Å) combined with Hirshfeld surface analysis distinguish genuine hydrogen bonds from thermal motion artifacts. WinGX/ORTEP visualize displacement ellipsoids and validate geometry .

Q. How do solvent polarity and catalyst design influence the enantioselectivity of ethyl (oxo)acetate-based reactions?

- Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP) in non-polar solvents (toluene) enhance enantioselectivity via hydrogen-bonding interactions. For instance, indole insertion reactions achieve >90% ee when steric effects in the catalyst's 3,3'-substituents align with the substrate's oxoacetate moiety. Solvent screening (e.g., EtOAc vs. hexane) optimizes dipole-dipole interactions, monitored by HPLC with chiral columns .

Q. What mechanistic insights explain the stability of ethyl (oxo)acetate derivatives under oxidative conditions?

- Methodological Answer : Radical scavenging assays (e.g., DPPH) and EPR spectroscopy identify stabilization via resonance delocalization of the oxoacetate group. Kinetic isotope effects (KIE) using deuterated substrates reveal rate-determining steps (e.g., H-atom abstraction). Computational studies (B3LYP/6-31G*) map spin densities, showing stabilization through conjugation with azocan rings .

Properties

IUPAC Name |

ethyl 2-(azocan-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-6-4-3-5-7-9-12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOFWJGTLKLXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.